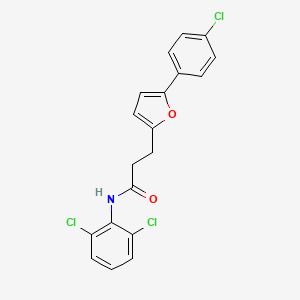
Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an epoxide ring and a nitrophenyl group, making it a versatile intermediate in organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate typically involves the reaction of ethyl 2-bromo-3-(2-nitrophenyl)propanoate with a base, such as sodium hydroxide, to form the epoxide ring. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can open the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The nitrophenyl group can undergo reduction to form amino derivatives, which can further participate in biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl 3-(4-nitrophenyl)-2-oxiranecarboxylate: Similar structure but with the nitro group at the para position.
Methyl 3-(2-nitrophenyl)-2-oxiranecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(2-aminophenyl)-2-oxiranecarboxylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This compound’s versatility in forming various derivatives makes it a valuable tool in organic synthesis and research.
属性
CAS 编号 |
109844-63-5 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
ethyl 3-(2-nitrophenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H11NO5/c1-2-16-11(13)10-9(17-10)7-5-3-4-6-8(7)12(14)15/h3-6,9-10H,2H2,1H3 |
InChI 键 |
QLEAKRPFCAMLIY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(O1)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)
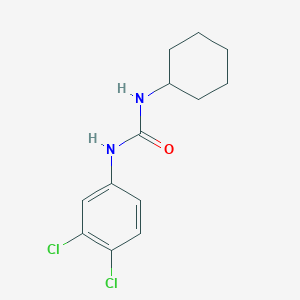

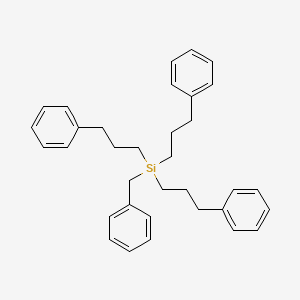

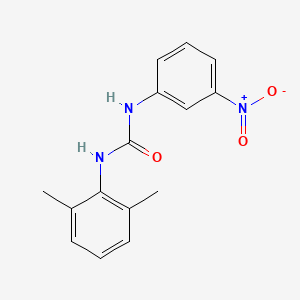

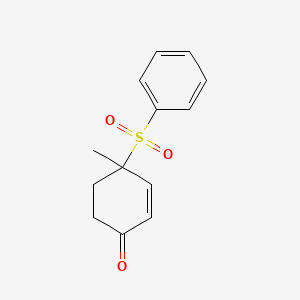

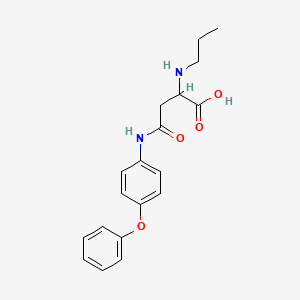

![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)
![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
